![molecular formula C15H17N3O3 B2812356 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide CAS No. 1351591-58-6](/img/structure/B2812356.png)
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
“N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound . The compound contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered heterocyclic compound containing oxygen . This group is attached to a quinoxaline-2-carboxamide moiety via a methylene bridge .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of N-methyl-4-(methylthio)-3-nitro-4H-chromen-2-amine and its derivatives with 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol reflux for 5 minutes can furnish 4-hydroxy-6-methyl-3-(2-(methylamino)-3-nitro-4H-chromen-4-yl)-2H-pyran-2-ones in quantitative yield . By extending ethanol reflux for 2 hours, the 4H-chromene 4-hydroxy-2-pyranone conjugates get converted into acetoacetyl coumarins .Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving multiple functional groups . The compound contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered heterocyclic compound containing oxygen . This group is attached to a quinoxaline-2-carboxamide moiety via a methylene bridge .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of N-methyl-4-(methylthio)-3-nitro-4H-chromen-2-amine and its derivatives with 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol reflux for 5 minutes can furnish 4-hydroxy-6-methyl-3-(2-(methylamino)-3-nitro-4H-chromen-4-yl)-2H-pyran-2-ones in quantitative yield . By extending ethanol reflux for 2 hours, the 4H-chromene 4-hydroxy-2-pyranone conjugates get converted into acetoacetyl coumarins .Scientific Research Applications
Quinoxaline Derivatives in Biological Studies
Quinoxaline derivatives exhibit a wide range of biological activities, including antimicrobial and antituberculous properties. A study demonstrated the synthesis of N-oxides of some 2-substituted quinoxalines and their biological activity, identifying compounds with antibacterial and antituberculous activity among the synthesized compounds (Elina et al., 1976). This suggests that N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide may also possess similar biological activities due to its structural similarities with quinoxaline derivatives.
Carboxamide Derivatives in Corrosion Inhibition
Research into carboxamide derivatives has identified their potential as corrosion inhibitors, particularly for protecting mild steel in acidic environments. A study exploring the inhibitory performance of carboxamide ligands in HCl solution demonstrated their effectiveness through adsorption at the metal/solution interface (Erami et al., 2019). This indicates that this compound could similarly serve as a corrosion inhibitor due to its carboxamide group.
Potential in Material Science
The structural features of quinoxaline derivatives have also been explored for applications in material science, such as in the development of optoelectronic materials. Quinoxalines are recognized for their electronic properties, which make them suitable for various applications in material science, including light-emitting diodes (LEDs) and solar cells (Pereira et al., 2015). The specific chemical structure of this compound, with its potential electronic properties, could contribute to research in this area.
Mechanism of Action
Target of Action
Quinoxaline derivatives, such as N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide, have been found to interact with a variety of targets, receptors, and microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives is diverse and depends on the specific derivative and its target. For instance, some quinoxaline derivatives have shown inhibitory activity against certain bacterial and fungal strains . .
Biochemical Pathways
Quinoxaline derivatives can affect various biochemical pathways depending on their specific targets. For example, some quinoxaline derivatives have demonstrated anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist, and anti-amoebiasis activities
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some quinoxaline derivatives have shown inhibitory activity against certain bacterial and fungal strains . .
properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(17-10-15(20)5-7-21-8-6-15)13-9-16-11-3-1-2-4-12(11)18-13/h1-4,9,20H,5-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAIBTILYTXSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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